2-Acetylbenzo[d]oxazole-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetylbenzo[d]oxazole-6-carboxylic acid is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered ring structures containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetylbenzo[d]oxazole-6-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of o-silylated amino alcohols with carboxylic acids in the presence of a suitable reagent such as XtalFluor-E in dichloromethane (DCM) solvent and pyridine at low temperatures . Another method includes the use of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes to form oxazoles .
Industrial Production Methods
Industrial production of oxazoles, including this compound, often involves the use of efficient and eco-friendly catalytic systems. Magnetic nanocatalysts have been employed to facilitate the synthesis of oxazole derivatives, providing high yields and easy separation from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
2-Acetylbenzo[d]oxazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: Substitution reactions, such as arylation and alkenylation, can introduce new substituents to the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for arylation and alkenylation, iodine for oxidation, and various bases for substitution reactions .
Major Products Formed
The major products formed from these reactions are typically substituted oxazoles with varying biological and chemical properties .
Scientific Research Applications
2-Acetylbenzo[d]oxazole-6-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The exact mechanism of action of 2-Acetylbenzo[d]oxazole-6-carboxylic acid is not well-documented. oxazole derivatives generally exert their effects by interacting with specific molecular targets and pathways in biological systems. These interactions often involve binding to enzymes or receptors, leading to various biological responses .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylbenzo[d]oxazole-6-carboxylic acid
- 2-Methoxybenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
Uniqueness
2-Acetylbenzo[d]oxazole-6-carboxylic acid is unique due to its specific acetyl and carboxylic acid functional groups, which confer distinct chemical and biological properties compared to other oxazole derivatives .
Properties
Molecular Formula |
C10H7NO4 |
---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
2-acetyl-1,3-benzoxazole-6-carboxylic acid |
InChI |
InChI=1S/C10H7NO4/c1-5(12)9-11-7-3-2-6(10(13)14)4-8(7)15-9/h2-4H,1H3,(H,13,14) |
InChI Key |
JLFAMVCRBUBLGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(O1)C=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.